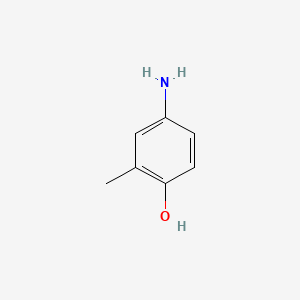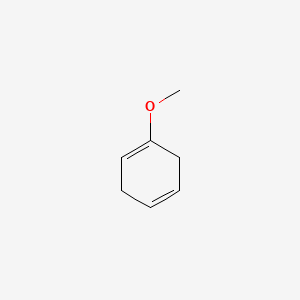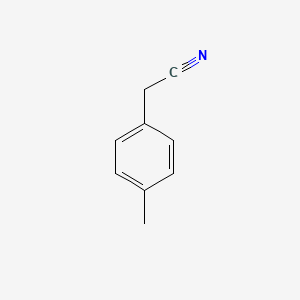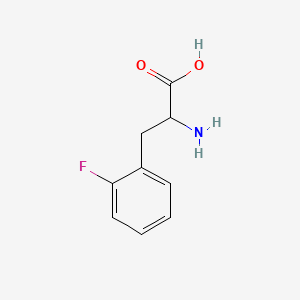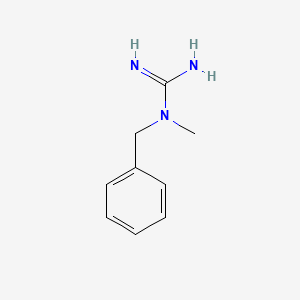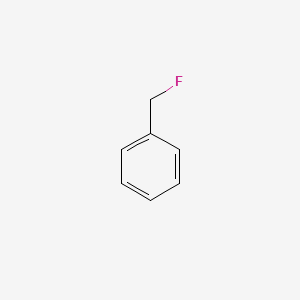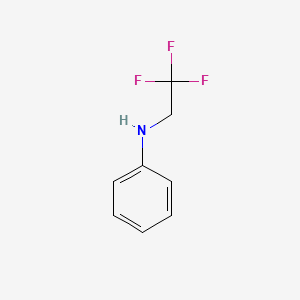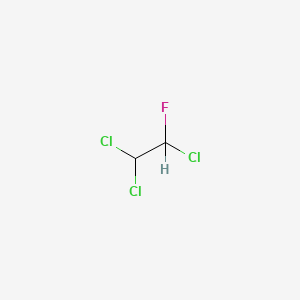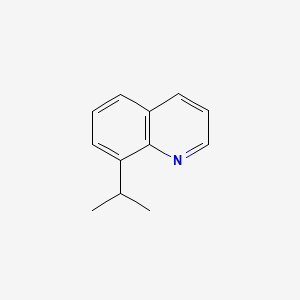
8-(Isopropyl)quinoline
Vue d'ensemble
Description
8-(Isopropyl)quinoline is a derivative of the quinoline family, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The isopropyl group attached to the eighth position of the quinoline ring can influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, oligoamides of quinoline derivatives have been synthesized through a convergent approach, starting from simple precursors like 2-nitroaniline and dimethyl acetylene dicarboxylate. This process includes successive hydrogenations, saponifications, and amine-acid couplings to produce oligomers with different lengths . Similarly, the synthesis of 8-substituted quinoline derivatives for biological applications involves several steps, including the attachment of different functional groups to the quinoline core to enhance its activity .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their function and interaction with biological targets. The oligoamide foldamers derived from quinoline exhibit helical structures, which are characterized by intramolecular hydrogen bonds that stabilize their conformation. These structures have been confirmed by single crystal X-ray diffraction and NMR studies, demonstrating the ability of these molecules to maintain their helical shape even at high temperatures .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with other molecules. For example, the ambiphilic molecule 8-(dimesitylboryl)quinoline undergoes rapid hydrolysis compared to other triorganoboranes, leading to the formation of different boronic acids. It can also form coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), which involve the coordination of the quinolinyl nitrogen to the metal ion . Additionally, reactions with aryl aldehydes and aryl isocyanates can lead to the formation of complex structures like imidazoquinolines, demonstrating the versatility of quinoline derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-(Isopropyl)quinoline derivatives are influenced by their molecular structure and the substituents attached to the quinoline core. The presence of different functional groups can significantly affect their solubility, stability, and reactivity. For instance, the introduction of a fluoropropyl group into quinoline-5,8-diones enhances their potential in PET imaging due to the incorporation of fluorine-18, a radioactive isotope used in molecular imaging . The anticonvulsant and antihypertensive activities of certain 8-substituted quinoline derivatives also highlight the importance of the substituents in determining the biological properties of these compounds .
Applications De Recherche Scientifique
Palladation Behavior in Organometallic Chemistry
8-(Isopropyl)quinoline exhibits unique behaviors in reactions with palladium acetate, as observed in a study examining cyclometallation products. It was found that unlike its methyl and ethyl counterparts, 8-isopropylquinoline does not undergo C-H bond cleavage at the 8-substituent during palladation. This behavior could be significant for understanding reaction mechanisms and designing new organometallic compounds (Deeming & Rothwell, 1981).
Corrosion Inhibition in Materials Science
Quinoline derivatives, including 8-isopropylquinoline, have been evaluated for their potential as corrosion inhibitors for metals such as aluminum alloys. Research indicates these compounds can act as anodic inhibitors, forming protective films and potentially offering new solutions for corrosion protection (Wang et al., 2015).
Protonation and Molecular Structure in Physical Chemistry
The molecular structure and protonation trends of derivatives of 8-(Isopropyl)quinoline have been studied, providing insights into their chemical behavior. These studies can inform the design and synthesis of new compounds with desired physical and chemical properties (Dyablo et al., 2016).
Enzymatic Oxidation in Biochemistry
In biochemistry, 8-(Isopropyl)quinoline has been used to probe the enzymatic oxidation mechanisms of cytochrome P450 enzymes. Understanding the interaction of these enzymes with quinoline derivatives contributes to a deeper knowledge of their biological function and potential applications in drug development (Dowers et al., 2004).
Pharmaceutical Applications in Medicinal Chemistry
Quinoline compounds, including 8-(Isopropyl)quinoline, are important in medicinal chemistry for their broad spectrum of biological activities, such as anticancer and antimicrobial effects. These compounds' synthetic versatility allows for the generation of diverse derivatives with potential therapeutic applications (Solomon & Lee, 2011).
Environmental Chemistry and Water Treatment
In environmental chemistry, 8-(Isopropyl)quinoline derivatives have been utilized in methods like dispersive liquid-liquid microextraction for the preconcentration of heavy metals such as copper. This application is crucial for monitoring and treating water contaminants, offering an efficient way to manage environmental pollution (Farajzadeh et al., 2008).
Anti-corrosion Properties in Industrial Applications
8-(Isopropyl)quinoline derivatives have also shown potential as anti-corrosion agents. Studies have examined their effectiveness in protecting metals like steel in acidic environments, highlighting their potential utility in industrial processes to enhance material longevity and integrity (Achary et al., 2008).
Catalytic Applications in Organic Chemistry
In organic chemistry, the catalytic activity of 8-(Isopropyl)quinoline derivatives has been explored for specific bond formations, such as C-8 selective direct alkylation of quinoline N-oxides. These studies contribute to the development of new catalytic methods in synthetic chemistry, expanding the toolkit for creating complex organic molecules (Jeong et al., 2014).
Corrosion Inhibition of Aluminum in Different Environments
The corrosion inhibition properties of 8-(Isopropyl)quinoline and its derivatives extend to aluminum, especially in neutral and acidic chloride solutions. The formation of aluminum chelates in the presence of these compounds suggests a protective mechanism against corrosion, relevant to industries utilizing aluminum (Garrigues et al., 1996).
Orientations Futures
Quinoline and its derivatives have attracted considerable attention due to their wide range of applications and diverse spectrum of activities. They have numerous uses in industrial and synthetic organic chemistry . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of quinoline derivatives, including 8-(Isopropyl)quinoline .
Propriétés
IUPAC Name |
8-propan-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHUZGNYQXPESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983190 | |
| Record name | 8-(Propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Isopropyl)quinoline | |
CAS RN |
6457-30-3 | |
| Record name | 8-Isopropylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6457-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isopropylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006457303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(isopropyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-ISOPROPYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z67T58XO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




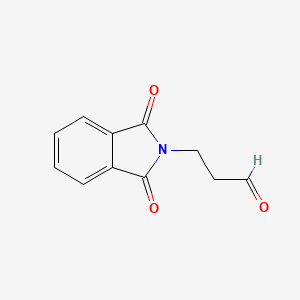
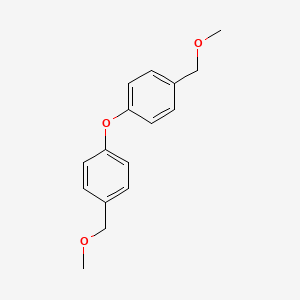
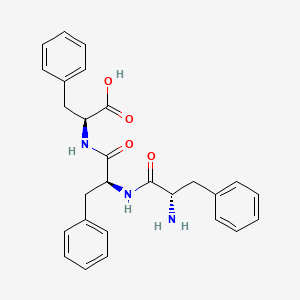
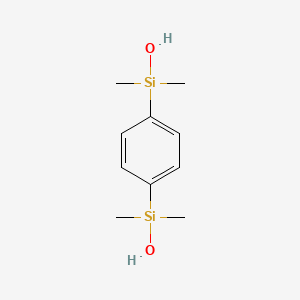
![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)
